molecular formula C9H11Cl B1294489 2,4-Dimethylbenzyl chloride CAS No. 824-55-5

2,4-Dimethylbenzyl chloride

Cat. No. B1294489
Key on ui cas rn: 824-55-5
M. Wt: 154.63 g/mol
InChI Key: BETNPSBTDMBHCZ-UHFFFAOYSA-N
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Patent
US04639541

Procedure details

Hydrogen chloride was introduced at 70° C. for 5 hours into a mixture of 106 g of m-xylene, 531 g of 16N hydrochloric acid and 39 g of paraformaldehyde. Subsequently, the organic phase was separated off and distilled. In the boiling range of from 96° C. to 100° C. at a pressure of 16 mb, 105 g (0.68 moles) of 2,4-dimethylbenzyl chloride, corresponding to 65% of the theoretical yield, were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
531 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]=O.[C:4]1([CH3:11])[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1>>[CH3:11][C:4]1[CH:5]=[C:6]([CH3:10])[CH:7]=[CH:8][C:9]=1[CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
531 g
Type
reactant
Smiles
Cl
Name
Quantity
39 g
Type
reactant
Smiles
C=O
Name
Quantity
106 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the organic phase was separated off
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=C(CCl)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.68 mol
AMOUNT: MASS 105 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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